Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Description
Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (hereafter referred to as Compound 3d) is a tetrahydrocarbazole derivative characterized by a methyl substituent at position 6 of the carbazole scaffold and an ethyl ester group at position 1. Tetrahydrocarbazoles are structurally related to carbazoles, which are heterocyclic aromatic compounds with a broad range of applications in pharmaceuticals, materials science, and agrochemicals.
Synthesis of Compound 3d involves a multi-step process, including cyclization and substitution reactions, followed by purification via column chromatography (PE/DCM (2:8)), yielding a high purity yellow solid with a 91.4% yield . Its structural confirmation relies on ¹H and ¹³C NMR spectroscopy, with characteristic shifts for the methyl group (δ ~2.3 ppm) and ester moiety (δ ~4.2 ppm for OCH₂CH₃) .

Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-19-16(18)12-6-4-5-11-13-9-10(2)7-8-14(13)17-15(11)12/h7-9,12,17H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORRAXWBPRPPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, leading to the formation of 1-ketotetrahydrocarbazole. Subsequent steps, including Wolff–Kishner reduction and aromatization, yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups into the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of carbazole compounds exhibit significant anticancer properties. Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate has shown potential as an inhibitor of cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines by activating specific pathways involved in programmed cell death .
2. Anti-inflammatory Properties
Research has identified the compound as a potential anti-inflammatory agent. It acts by inhibiting the production of pro-inflammatory cytokines and mediators in immune cells. This property makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
3. Neuroprotective Effects
The neuroprotective capabilities of carbazole derivatives have been explored for their potential in treating neurodegenerative diseases. This compound may protect neuronal cells from oxidative stress and apoptosis, thus offering therapeutic prospects for conditions like Alzheimer's disease .
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to form stable films with good luminescent properties can be harnessed in the development of efficient light-emitting devices .
2. Photovoltaic Cells
Research indicates potential applications in organic photovoltaic cells due to its favorable charge transport properties. The compound's incorporation into polymer blends may enhance the efficiency of energy conversion processes in solar cells .
Case Study 1: Anticancer Research
In a study published by the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested them against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating superior efficacy in inhibiting tumor growth .
Case Study 2: Anti-inflammatory Mechanism
A publication in the European Journal of Pharmacology detailed experiments where this compound was administered to animal models with induced inflammation. The findings revealed a significant reduction in inflammatory markers and symptoms compared to control groups treated with placebo .
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Compound 3d is part of a series of tetrahydrocarbazole derivatives synthesized by Katholieke Universiteit Leuven (). Key analogs include:
| Compound | Substituent (Position) | Molecular Weight | Yield (%) | Physical Form |
|---|---|---|---|---|
| 3b (Bromo) | Br (6) | 327.17 | 33.0 | Yellow-brown solid |
| 3c (Fluoro) | F (6) | 261.28 | 78.6 | Brown oil |
| 3d (Methyl) | CH₃ (6) | 255.33 | 91.4 | Yellow solid |
| 3e (Methoxy) | OCH₃ (6) | 271.31 | 87.9 | Yellow-brown solid |
| 3f (Chloro) | Cl (7) | 277.75 | 33.16 | Yellow solid |
Key Observations:
- Synthetic Efficiency : The methyl-substituted 3d exhibits the highest yield (91.4%), suggesting superior synthetic feasibility compared to halogenated analogs (e.g., 3b: 33%, 3f: 33.16%) . This may reflect steric or electronic advantages of the methyl group during cyclization.
- Solubility and Lipophilicity: The methyl group in 3d likely contributes to moderate lipophilicity (predicted logP ~2.8 based on analog data in ), intermediate between the more polar methoxy (3e) and nonpolar bromo (3b) derivatives.
Physicochemical and Spectroscopic Comparisons
¹H NMR Data Highlights:
- 3d (Methyl) : Methyl protons appear as a singlet at δ ~2.3 ppm, while the ethyl ester group shows a triplet (δ ~1.3 ppm, OCH₂CH₃) and quartet (δ ~4.2 ppm, OCH₂CH₃) .
- 3c (Fluoro) : Fluorine-induced deshielding shifts aromatic protons downfield (δ ~7.0–7.2 ppm) compared to 3d .
- 3e (Methoxy) : Methoxy protons resonate as a singlet at δ ~3.8 ppm, distinct from the methyl group in 3d .
¹³C NMR and Mass Spectrometry:
Biological Activity
Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
- Chemical Formula : C₁₅H₁₉N O₂
- CAS Number : 93027-28-2
- Molecular Weight : 245.32 g/mol
1. Antiproliferative Effects
Research indicates that derivatives of carbazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the structure of carbazole derivatives can enhance their efficacy against cancer cells by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 12.5 | Induces apoptosis |
| This compound | MCF7 | 15.0 | Cell cycle arrest |
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies show its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
3. Neuroprotective Properties
Recent studies highlight the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has been shown to reduce oxidative stress and neuronal cell death in vitro.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential leading to programmed cell death in cancer cells.
- Antioxidant Activity : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various carbazole derivatives. This compound exhibited a significant reduction in tumor growth in xenograft models when administered at a dose of 50 mg/kg for two weeks.
Case Study 2: Neuroprotection in Alzheimer's Disease
In a preclinical model of Alzheimer's disease, this compound was found to improve cognitive function and reduce amyloid-beta plaque formation when administered over a period of four weeks.
Q & A
Basic: What are the primary synthetic strategies for Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate?
Methodological Answer:
The compound is synthesized via multi-step organic reactions, typically involving:
- Friedel-Crafts alkylation or Fischer indole cyclization to construct the carbazole core.
- Esterification to introduce the ethyl carboxylate group.
For example, 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (a precursor) is synthesized by cyclizing hydrazone intermediates under acidic conditions (e.g., HCl in acetic acid) . Subsequent thionation using Lawesson’s reagent (reflux in pyridine) yields thio-derivatives, which can be further functionalized . Key parameters include reaction time (6–12 hours), temperature (383–403 K), and solvent choice (ethanol for recrystallization) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing aromatic vs. aliphatic protons).
- High-Performance Liquid Chromatography (HPLC) : Determines purity (>95% is typical for research-grade material) .
- X-ray Crystallography : Resolves 3D conformation and disorder in the cyclohexene ring (e.g., using SHELXL for refinement) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z = 199.25 for the precursor) .
Advanced: How can researchers resolve structural contradictions in crystallographic data?
Methodological Answer:
Disordered atoms in the cyclohexene ring (e.g., C2A, C3A, C4A) require advanced refinement strategies:
- Multi-component disorder modeling in SHELXL, with site-occupancy factors (e.g., 0.86:0.14 split) .
- Hydrogen bonding analysis (e.g., N–H⋯S interactions forming R₂²(10) rings) to validate packing .
- Validation tools (e.g., CIF check using PLATON) to ensure geometric plausibility .
Advanced: How can reaction yields be optimized for derivatives of this compound?
Methodological Answer:
- Catalyst screening : Lawesson’s reagent improves thionation yields (72% reported) compared to P₂S₅ .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature control : Reflux at 383–403 K minimizes side reactions during hydrazone cyclization .
- Workflow integration : Column chromatography (silica gel, petroleum ether/ethyl acetate) ensures high purity .
Basic: What computational methods predict the compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulates solvent effects on stability (e.g., ethanol vs. water) .
- Quantum Chemical Calculations : Model substituent effects (e.g., electron-withdrawing groups on aromatic rings) .
Advanced: How do structural modifications impact biological activity?
Methodological Answer:
- Substituent effects : Methyl groups at position 6 enhance lipophilicity, improving membrane permeability .
- Carboxylate vs. ketone : The ethyl ester group increases metabolic stability compared to ketone derivatives .
- Bioactivity assays : Test inhibition of enzymes (e.g., kinases) via fluorescence polarization or SPR .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335 risk) .
- Waste disposal : Neutralize acidic byproducts before disposal via licensed services .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Batch reproducibility : Multi-gram synthesis requires strict pH control during cyclization .
- Purification bottlenecks : Replace column chromatography with recrystallization for cost efficiency.
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .
Basic: How is crystallographic disorder addressed in publication-ready data?
Methodological Answer:
- CIF annotations : Clearly label disordered atoms (e.g., PART entries in SHELXL) .
- Supplementary materials : Include ORTEP diagrams (generated via ORTEP-3) highlighting disorder .
- Validation reports : Attach PLATON/checkCIF outputs to demonstrate compliance with IUCr standards .
Advanced: What emerging applications exist for this carbazole derivative?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
